molecular formula C13H13N3O4 B2581392 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol CAS No. 241126-94-3

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol

Cat. No. B2581392
CAS RN: 241126-94-3
M. Wt: 275.264
InChI Key: NAIJONGAIFSJQA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol” is a complex organic molecule. It is a derivative of benzenol, also known as phenol, which has been substituted with various functional groups .

Scientific Research Applications

Chemical Structure Analysis

  • Studies have analyzed compounds with structures similar to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, highlighting their complex chemical interactions. For example, one compound, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, forms complex sheets through hydrogen bonds, indicating intricate molecular interactions that may be relevant to understanding the properties of similar compounds (Portilla et al., 2007).

  • In a similar context, the structural characteristics of benzothiazole derivatives were studied, revealing that the extension of π-conjugation can significantly influence photophysical properties, which could be a crucial factor in applications related to fluorescence or energy transfer (Zhang et al., 2016).

Biological Activity

  • The synthesis and biological activity of compounds structurally related to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol have been explored, particularly focusing on the isoxazole moiety. These studies reveal that such compounds can exhibit significant antimicrobial and antifungal activity, indicating potential pharmaceutical applications (Rajanarendar et al., 2008).

  • Another study on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, synthesized from a compound structurally similar to the one , demonstrated considerable antimicrobial, anti-inflammatory, and analgesic activity. This highlights the potential therapeutic applications of compounds within this chemical family (Rajanarendar et al., 2013).

properties

IUPAC Name

3-methyl-4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-7-10(17)3-4-11(8)14-6-5-12-13(16(18)19)9(2)15-20-12/h3-7,14,17H,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJONGAIFSJQA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol

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